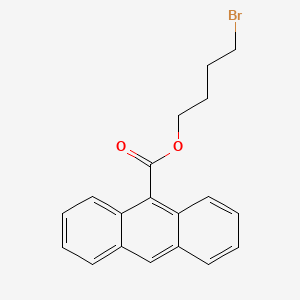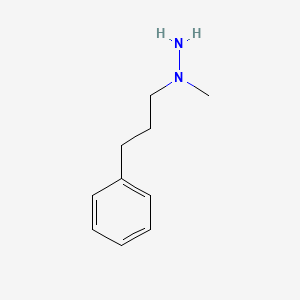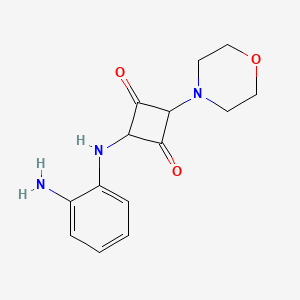
ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an acetamido group, a cyano group, and an ethyl ester group attached to a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of microwave-assisted synthesis. These methods not only improve the yield but also reduce the environmental impact by minimizing the use of hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxy-2-quinolones and fused heterocycles. These products often exhibit unique biological activities and are valuable in drug research and development .
Aplicaciones Científicas De Investigación
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them potential anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit similar biological activities.
Cyanoacetamide derivatives: These compounds have a cyano group and an acetamido group, making them structurally similar to ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate.
Uniqueness
This compound is unique due to the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
191979-02-9 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-15(20)18-13(9-16)6-4-11-8-12(17-10(2)19)5-7-14(11)18/h4-8,13H,3H2,1-2H3,(H,17,19) |
Clave InChI |
PWAIEYVGHRQAPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(C=CC2=C1C=CC(=C2)NC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)

